molecular formula C11H16N2 B1457483 N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine CAS No. 1356994-41-6

N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine

Cat. No.: B1457483
CAS No.: 1356994-41-6
M. Wt: 176.26 g/mol
InChI Key: GKSTVNAQNGYRAH-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine is an organic compound with the molecular formula C11H16N2 It is characterized by its indene backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring The compound is further modified with two methyl groups attached to the nitrogen atom and two amine groups at positions 1 and 5 of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine typically involves the hydrogenation of o-xylene and ethylene to form an intermediate, which is then subjected to dehydrogenation to yield the target compound . The reaction conditions often require acidic catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation and dehydrogenation processes. These methods are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into more saturated amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the indene ring.

Scientific Research Applications

N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes or receptors. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylindane: Similar in structure but lacks the amine groups.

    1,1-Dimethyl-1H-indene: Another related compound with different substitution patterns on the indene ring.

    2,3-Dihydro-1,3-dimethyl-1H-indene: Shares the indene backbone but differs in the position and number of methyl groups.

Uniqueness

N1,N1-dimethyl-2,3-dihydro-1H-indene-1,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amine groups and methyl groups on the indene ring allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-N,1-N-dimethyl-2,3-dihydro-1H-indene-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13(2)11-6-3-8-7-9(12)4-5-10(8)11/h4-5,7,11H,3,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSTVNAQNGYRAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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